4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide
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Overview
Description
4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form tetrahydropyridine, which is then further modified to introduce the phenyl group and the azepane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share structural similarities but may differ in their functional groups and pharmacological properties.
Uniqueness
What sets 4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide apart is its unique combination of a piperidine ring, a phenyl group, and an azepane ring, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-18-9-5-11-21(13-10-18)19(24)20-14-16-6-4-12-22(15-16)17-7-2-1-3-8-17/h1-3,7-8,16,18,23H,4-6,9-15H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCITVUFZWFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)NCC2CCCN(C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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